1,1-Bis(methylthio)ethylene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

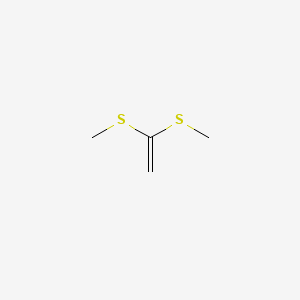

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-bis(methylsulfanyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCGAESAURTGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199112 | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51102-74-0 | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Its Role As a Synthetic Intermediate

The journey of ketene (B1206846) dithioacetals, including 1,1-bis(methylthio)ethylene, from chemical curiosities to indispensable synthetic intermediates has been a gradual yet impactful one. The traditional preparation of these compounds involves a three-step sequence: the deprotonation of a compound with active hydrogen, followed by the addition to carbon disulfide, and finally, methylation of the resulting sulfide (B99878) anions. researchgate.net This fundamental method laid the groundwork for accessing these versatile reagents.

A common and illustrative synthesis of a derivative, 1,1-bis(methylthio)-2-nitroethylene (B140038), starts with the condensation of nitromethane (B149229) with carbon disulfide in the presence of a base like potassium hydroxide (B78521). nih.govrsc.org The resulting intermediate is then treated with dimethyl sulfate (B86663) to yield the final product. nih.govrsc.org This nitro-substituted derivative, in particular, has proven to be an exceptionally useful precursor in various synthetic transformations. nih.govrsc.org

Initially, the chemistry of ketene dithioacetals was explored for their fundamental reactivity. Over the last few decades, however, extensive research has unlocked new dimensions of their chemical behavior, solidifying their status as versatile intermediates. rsc.orgrsc.org The evolution of their role can be attributed to the systematic investigation of their reactions with a variety of electrophiles and nucleophiles, leading to the development of novel synthetic methodologies.

Significance of 1,1 Bis Methylthio Ethylene and Its Derivatives in Modern Organic Synthesis

Established Synthetic Routes to this compound

This compound serves as a versatile building block in organic synthesis. One established laboratory method for its preparation involves a "one-pot" synthesis utilizing methylmagnesium chloride and carbon disulfide. An alternative approach begins with methyl dithioacetate. This method involves the reaction of methyl dithioacetate with one equivalent of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by treatment of the resulting anion with dimethyl sulfate (B86663), affording this compound in high yield. acs.org The compound is noted to be unstable under normal conditions, reacting slowly with air. acs.org

Synthesis of 1,1-Bis(methylthio)-2-nitroethylene (Nitroketene Dithioacetal)

1,1-Bis(methylthio)-2-nitroethylene is a valuable synthon, particularly for the synthesis of various heterocyclic compounds. tandfonline.comrsc.org Its preparation is most commonly achieved through a two-step process involving condensation and subsequent alkylation.

The initial step involves the base-catalyzed condensation of nitromethane (B149229) with carbon disulfide. rsc.org This reaction is typically carried out using a strong base such as potassium hydroxide (B78521) (KOH) in a solvent like ethanol. The process leads to the formation of a dipotassium (B57713) salt intermediate, specifically 1,1-dithio-2-nitroethylene salt. rsc.org This salt serves as the direct precursor for the subsequent dithioacetal formation.

Following the condensation, the dithioacetal is formed via alkylation of the salt intermediate. The reaction of the dipotassium salt with an alkylating agent, such as dimethyl sulfate, generates the target nitro ketene dithioacetal, 1,1-bis(methylthio)-2-nitroethylene. rsc.org This product is a key precursor in the synthesis of various nitroenamine derivatives. rsc.org

Preparation of Other Relevant Analogues and Structural Isomers

The synthetic principles can be extended to prepare structural isomers and saturated versions of this compound, which also have applications in chemical synthesis.

The structural isomer, (E)-1,2-bis(methylthio)ethylene, features the two methylthio groups attached to different carbons of the ethylene (B1197577) backbone in a trans configuration. ontosight.ai Its synthesis can be accomplished through the reaction of 1,2-dibromoethylene (B146495) with methylthiolate ions in the presence of a base. ontosight.ai This organosulfur compound is of interest in materials science and pharmaceutical chemistry. ontosight.ai

The saturated analogue, 1,1-bis(methylthio)ethane, is a dithioacetal. Dithioacetals are generally prepared through the condensation of aldehydes or ketones with thiols or dithiols. wikipedia.org For 1,1-bis(methylthio)ethane, the synthesis involves the reaction of acetaldehyde (B116499) with two equivalents of methanethiol. nist.gov This reaction typically requires an acid catalyst. wikipedia.org An alternative route is the reaction of acetaldehyde with hydrogen sulfide (B99878), which forms ethane-1,1-dithiol (B1201067) as an intermediate. wikipedia.org

Preparation of Bis(methylthio)methylene Derivatives of Heterocyclic Systems

The versatility of ketene dithioacetals, such as this compound and its derivatives, extends to the synthesis of complex heterocyclic structures. These methodologies often involve the reaction of a bis(methylthio)methylene-containing compound with binucleophilic reagents, leading to cyclization and the formation of fused or substituted heterocyclic systems.

A key precursor for many of these syntheses is 2-[(bis-methylthio)methylene]malononitrile, which can be prepared from malononitrile. The process involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by methylation with methyl iodide. rsc.org

Another important substrate is 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole. This compound serves as a starting point for the synthesis of various fused indole (B1671886) derivatives. arkat-usa.org Its preparation involves the base-induced intramolecular condensation of N-methylindoxyl, trapping of the resulting enolate with carbon disulfide, and subsequent methylation. arkat-usa.org

The reaction of 1-nitro-2,2-bis(methylthio)ethylene with various amines provides access to a range of heterocyclic compounds, including pyrroles, 1,2,3,6-tetrahydropyrimidines, thiazoles, and 2(1H)-pyridone derivatives. jst.go.jp

Furthermore, multicomponent reactions offer an efficient pathway to complex heterocyclic systems. For instance, a one-pot, three-component reaction involving ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino]thiazole-5-carboxylate, aromatic diisocyanates, and secondary amines yields bis[2-methylthio-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes under mild conditions. researchgate.net

Heteroannulation Reactions of 2-[Bis(methylthio)methylene]-1-methyl-3-oxoindole

The ketene dithioacetal 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole is a valuable substrate for creating fused heterocyclic systems. Its reaction with various bifunctional nucleophiles leads to the formation of novel pyrido[3,2-b]indoles and pyrimido[5,4-b]indoles. arkat-usa.org

The reaction with β-substituted β-lithioaminoacrylonitriles, generated in situ, results in substituted pyrido[3,2-b]indoles. arkat-usa.org Similarly, reactions with malononitrile and guanidine (B92328) yield other fused indole derivatives. arkat-usa.org

| Reactant for 2-[Bis(methylthio)methylene]-1-methyl-3-oxoindole | Resulting Heterocyclic System |

|---|---|

| β-substituted β-lithioaminoacrylonitriles | Substituted pyrido[3,2-b]indoles |

| Malononitrile | Fused Indole Derivatives |

| Guanidine | Pyrimido[5,4-b]indole derivatives |

Synthesis of Heterocycles from 1-Nitro-2,2-bis(methylthio)ethylene

The reaction of 1-nitro-2,2-bis(methylthio)ethylene with various amines leads to the formation of mono- and di-substituted nitroenamines. These intermediates can then be cyclized to afford a variety of heterocyclic compounds. jst.go.jp

| Reactant Class | Resulting Heterocyclic Product |

|---|---|

| Amines | Pyrrole derivatives |

| Amines | 1,2,3,6-Tetrahydropyrimidine derivatives |

| Amines | Thiazole derivatives |

| Amines | 2(1H)-Pyridone derivatives |

Three-Component Synthesis of Bis-thiazolopyrimidines

A one-pot, three-component reaction provides an efficient route to bis[2-methylthio-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes. This method offers mild reaction conditions and good yields for these complex nitrogen-containing heterocycles. researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst/Base | Yield |

|---|---|---|---|---|

| Ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino]thiazole-5-carboxylate | Aromatic diisocyanates | Secondary amines | EtONa | 67-93% |

Reactivity and Mechanistic Investigations of 1,1 Bis Methylthio Ethylene

Electronic Structure and Reactive Sites

1,1-Bis(methylthio)ethylene is a member of the ketene (B1206846) dithioacetal class of organic compounds. These molecules are recognized for their unique electronic properties and serve as versatile intermediates in organic synthesis. rsc.org The reactivity of the olefinic core is significantly influenced by the two sulfur-containing substituents.

Electrophilic and Nucleophilic Characteristics of the Olefinic Moiety

The electronic nature of the carbon-carbon double bond in ketene dithioacetals is distinctly polarized. The two methylthio (-SCH₃) groups, containing sulfur atoms with available lone pairs, act as electron-donating groups through resonance. This donation of electron density increases the nucleophilicity of the α-carbon (the carbon not bonded to the sulfur atoms).

Conversely, the β-carbon (the carbon atom bonded to both sulfur atoms) can exhibit electrophilic character. This is particularly pronounced when an electron-withdrawing group (EWG) is attached to the α-carbon, creating a "push-pull" ethylene (B1197577) system. tandfonline.comacs.org In such systems, the EWG pulls electron density away from the α-carbon, while the methylthio groups push electron density toward the β-carbon. This polarization makes the α-carbon susceptible to electrophilic attack and the β-carbon a prime target for nucleophilic attack. While this compound itself lacks a strong EWG, the inherent electronegativity difference and the presence of the sulfur atoms still render the double bond reactive toward both electrophiles and nucleophiles. researchgate.net

Role of Methylthio Groups as Leaving Groups and Electron Donors

The methylthio groups in this compound play a dual role that is central to its reactivity. As mentioned, the sulfur atoms act as electron donors, enriching the π-system of the double bond and influencing its nucleophilicity.

Furthermore, the methylthio group (-SCH₃) can function as a competent leaving group, particularly after a nucleophilic attack at the β-carbon. nih.gov This characteristic is fundamental to the utility of ketene dithioacetals in synthesis. When a nucleophile adds to the β-carbon, the resulting intermediate can subsequently eliminate one of the methylthio groups, often as methanethiol (CH₃SH) or its corresponding anion (methanethiolate, CH₃S⁻), leading to a substitution product. This reactivity is amplified in derivatives where an electron-withdrawing group at the α-position stabilizes the intermediate, thereby facilitating the departure of the leaving group. tandfonline.com

Nucleophilic Addition Reactions

The electrophilic nature of the β-carbon in ketene dithioacetals makes them excellent substrates for nucleophilic addition reactions. Among the most studied nucleophiles are amines, which lead to a variety of valuable nitrogen-containing compounds.

Reactions with Amines (Primary, Diamines, Aromatic)

This compound and its derivatives react readily with primary, diamine, and aromatic amines. researchgate.net These reactions typically proceed via a nucleophilic addition to the carbon-carbon double bond, followed by the elimination of one of the methylthio groups. The specific products formed depend on the structure of the amine and the reaction conditions.

The reaction of 1,1-bis(methylthio)-2-nitroethylene (B140038), a highly activated derivative of this compound, with amines serves as a classic example of this reactivity. Treatment with two equivalents of a primary amine or one equivalent of a diamine leads to the displacement of both methylthio groups, resulting in the formation of ketene aminals (also known as 1,1-enediamines).

When one equivalent of an amine is used, a single methylthio group is displaced, yielding a nitroenamine derivative (specifically, a ketene N,S-acetal). acs.org These reactions are highly efficient for synthesizing a range of substituted nitroenamines and ketene aminals. Aromatic amines also participate in these transformations, producing the corresponding N-aryl derivatives. researchgate.net

The table below summarizes typical reactions of 1,1-bis(methylthio)-2-nitroethylene with various amines.

| Amine Type | Stoichiometry (Amine:Dithioacetal) | Product Type |

| Primary Amine (e.g., Methylamine) | 1:1 | Nitroenamine (Ketene N,S-acetal) |

| Primary Amine (e.g., Methylamine) | 2:1 | Ketene Aminal (1,1-Enediamine) |

| Diamine (e.g., Ethylenediamine) | 1:1 | Cyclic Ketene Aminal |

| Aromatic Amine (e.g., Aniline) | 1:1 | N-Aryl Nitroenamine |

The underlying mechanism for the reaction of amines with activated ketene dithioacetals, such as 1,1-bis(methylthio)-2-nitroethylene, is a Michael addition (or conjugate addition). wikipedia.orgorganic-chemistry.org In this pathway, the amine acts as the Michael donor (nucleophile) and the activated alkene serves as the Michael acceptor (electrophile). youtube.com

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic β-carbon of the ketene dithioacetal. youtube.com This initial step breaks the C=C π-bond, and the electrons are pushed onto the α-carbon, forming a resonance-stabilized carbanion (an enolate or a nitronate intermediate in the case of the nitro-derivative).

Proton Transfer: The resulting intermediate is protonated, typically by the solvent or another amine molecule, to form a neutral addition product.

Elimination: The adduct then undergoes elimination of a methylthio group. This step is often facilitated by a base and results in the regeneration of a double bond, yielding the substituted enamine product. If excess amine is present, a second addition-elimination sequence can occur to form the ketene aminal. youtube.com

This conjugate addition pathway is thermodynamically controlled and is a powerful method for the formation of new carbon-nitrogen bonds. organic-chemistry.orgyoutube.com

Trapping of Hydroxynitrilium Ions by Nucleophiles

While direct studies on this compound trapping hydroxynitrilium ions are not extensively detailed, the reactivity of analogous compounds provides strong mechanistic insights. For instance, the closely related compound bis(methylthio)acetylene has been shown to react with nitrilium salts via nucleophilic addition. nih.govrsc.org In this process, the electron-rich carbon skeleton, stabilized by the sulfur atoms, attacks the electrophilic carbon of the nitrilium salt.

This reaction proceeds in a stepwise manner, initiated by the nucleophilic attack to form a stabilized carbocation intermediate. rsc.org This intermediate, an azaallenium salt, can be isolated at low temperatures. nih.govrsc.org Subsequent rearrangement can lead to the formation of stable heterocyclic adducts. nih.gov The mechanism is supported by the observation that electron-donating alkyl groups on the nitrilium salt accelerate the reaction, which is consistent with a nucleophilic addition pathway. rsc.org Given its similar electronic structure as an electron-rich olefin, this compound is expected to act as a competent nucleophile in a similar fashion to trap highly electrophilic species like hydroxynitrilium ions.

Cycloaddition Reactions

This compound participates in various cycloaddition reactions, leveraging the electronic nature of its double bond.

Asymmetric [2+2] Cycloaddition Reactions

Asymmetric [2+2] cycloaddition is a powerful method for constructing chiral cyclobutane (B1203170) rings, which are valuable structural motifs in medicinal chemistry and natural product synthesis. These reactions often involve the combination of an electron-rich alkene with an electron-poor reaction partner. As a ketene dithioacetal, this compound is an electron-rich olefin and is thus a suitable candidate for such transformations.

The enantioselectivity in these cycloadditions is typically induced by a chiral catalyst, often a chiral Lewis acid, which coordinates to the electron-deficient partner, thereby controlling the facial selectivity of the alkene's approach. While many strategies exist for the asymmetric synthesis of cyclobutanes, including those involving polarized π-components and ketenes, specific examples detailing the asymmetric [2+2] cycloaddition of this compound are not prominently documented in broad literature surveys. However, the general mechanism would involve the activation of an electron-poor alkene (e.g., an enone) by a chiral Lewis acid, followed by the stereocontrolled nucleophilic attack of this compound to form the cyclobutane product.

Diels-Alder Reactions (as a Dienophile or Ketene Equivalent)

In the realm of [4+2] cycloadditions, this compound serves as an effective ketene equivalent. nih.gov Ketenes themselves typically react with conjugated dienes to give [2+2] cycloaddition products. However, this compound undergoes the Diels-Alder reaction, acting as a dienophile to yield six-membered rings. nih.gov

A notable example is its thermal reaction with cyclopentadiene, which produces a bicyclic adduct. nih.gov This adduct can be subsequently hydrolyzed under basic conditions to yield norbornenone, demonstrating the utility of this compound as a synthetic equivalent of ketene in accessing bridged ketone structures. nih.gov This reactivity has also been extended to reactions with substituted furans, providing pathways for the synthesis of complex, biologically active sesquiterpenes. nih.gov

| Diene | Conditions | Initial Product | Final Product (after hydrolysis) |

| Cyclopentadiene | Thermal | 2,2-Bis(methylthio)bicyclo[2.2.1]hept-5-ene | Norbornenone |

| Substituted Furans | Thermal | Substituted oxabicyclic adducts | Precursors to sesquiterpenes |

Condensation and Annulation Reactions

The compound is also a valuable substrate in reactions that build larger molecular frameworks through condensation and annulation pathways, which can be promoted with or without catalysts.

Catalyst-Assisted Condensations (e.g., Lewis Acid Catalysis)

Lewis acids can be employed to control the outcome of condensation reactions involving derivatives of this compound. A key example is the reaction of 1,1-bis(methylthio)-2-nitroethylene with various salicylaldehydes. In a notable study, the choice of Lewis acid catalyst dictates the reaction pathway, leading to different heterocyclic products.

Specifically, an iron(III) chloride (FeCl₃)-catalyzed annulation provides an efficient route to 3-nitrocoumarins in moderate to excellent yields. This transformation showcases a divergent synthesis where the catalyst plays a crucial role in directing the reaction toward a specific structural outcome under mild conditions.

| Salicylaldehyde Substituent | Catalyst | Product Type | Yield |

| Unsubstituted | FeCl₃ | 3-Nitrocoumarin | High |

| Electron-donating group | FeCl₃ | 3-Nitrocoumarin | Excellent |

| Electron-withdrawing group | FeCl₃ | 3-Nitrocoumarin | Moderate to Good |

Catalyst-Free Approaches in Diverse Reaction Environments

This compound and related ketene dithioacetals can also undergo transformations in the absence of a metal or acid catalyst. An example of such reactivity is the direct thiocyanation of ketene dithioacetals. This process occurs under transition-metal-free conditions using a combination of N-chlorosuccinimide (NCS) and ammonium thiocyanate (NH₄SCN). The operationally simple, one-pot procedure is effective for a wide range of substrates and is not sensitive to air.

Furthermore, the thermal Diels-Alder reactions discussed previously (Section 3.3.2) represent a class of catalyst-free annulation reactions. The reaction between this compound and cyclopentadiene, for instance, proceeds thermally without the need for a catalyst, highlighting the intrinsic reactivity of the compound in forming cyclic systems. nih.gov

Transformations Involving the Methylthio Functionality

The methylthio groups in this compound and its derivatives play a crucial role in directing the molecule's reactivity. These sulfur-containing moieties can act as leaving groups in substitution reactions or participate in more complex transformations, including rearrangements and cyclizations. The following sections delve into specific reactions where the methylthio functionality is central to the chemical outcome.

Elimination Reactions

Direct elimination of one or both methylthio groups from this compound is not a prominently reported transformation in the scientific literature. The primary reactivity of ketene dithioacetals like this compound involves the substitution of one of the methylthio groups by a nucleophile, a reaction driven by the ability of the remaining methylthio group to stabilize the resulting carbocationic intermediate.

However, the concept of elimination can be considered in the broader context of the reactivity of the methylthio group as a leaving group. In reactions with strong bases or nucleophiles, the initial attack often occurs at the carbon atom bearing the two methylthio groups. Subsequent electronic rearrangement can lead to the formal elimination of a methanethiolate anion (CH₃S⁻). For instance, the reaction of α-oxo ketene dithioacetals with nucleophiles proceeds via an initial Michael addition, which can be followed by the elimination of a methylthio group to afford a variety of substituted products. While not a direct elimination from the parent this compound, this illustrates the propensity of the methylthio group to be eliminated in related systems under specific reaction conditions.

The stability of the C=C double bond in this compound, enhanced by the presence of the two sulfur atoms, makes direct elimination reactions that would disrupt this system energetically unfavorable without a suitable driving force, such as the formation of a highly conjugated system or a thermodynamically stable product.

Conversion to Oximinoorthothioesters

A significant transformation involving the methylthio functionality is observed in the reactivity of a derivative, 1,1-bis(methylthio)-2-nitroethylene. This compound serves as a versatile precursor for the synthesis of oximinoorthothioesters. The reaction is typically carried out in a superacidic medium, such as trifluoromethanesulfonic acid (triflic acid or TFSA) or a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅).

At low temperatures in these superacids, 1,1-bis(methylthio)-2-nitroethylene undergoes a transformation to form a stable dicationic species. This intermediate possesses both a hydroxynitrilium ion and a bis(methylthio)carbocationic site. The hydroxynitrilium ion is a highly electrophilic species that can be trapped in situ by suitable nucleophiles, such as aromatic compounds. When the acidic solution is quenched with a nucleophile like methanol, both cationic sites are trapped, leading to the formation of α-hydroxyiminoorthothioesters in fair to good yields.

This reaction has been extended to intramolecular versions, where derivatives of 1-(methylthio)-2-nitro-1-(phenylalkylthio)ethylene, containing a tethered aromatic ring, undergo rapid intramolecular cyclization in triflic acid. This process also proceeds through the formation of an intermediate dication, which upon quenching with methanol at low temperatures, affords cyclic oximinoorthothioesters of isothiochromanones and their higher homologues. The efficiency of this cyclization is dependent on the resulting ring size, with six- to eight-membered rings being formed in good yields. researchgate.net

Below is a data table summarizing the intramolecular cyclization of various 1-(methylthio)-2-nitro-1-(phenylalkylthio)ethylene derivatives to form cyclic oximinoorthothioesters.

| Substrate (n) | Ring Size | Product | Yield (%) |

| 1 | 6 | Isothiochromanone oxime derivative | 75 |

| 2 | 7 | 4,5-Dihydrobenzo[d]thiepin-1-one oxime derivative | 80 |

| 3 | 8 | 5,6-Dihydro-4H-benzo[d]thiocin-1-one oxime derivative | 65 |

| 4 | 9 | 8,9,10,11-Tetrahydro-7-thiabenzocyclononen-5-one oxime derivative | 20 |

Applications of 1,1 Bis Methylthio Ethylene and Its Derivatives in Organic Synthesis

A Versatile Building Block and Synthon

1,1-Bis(methylthio)ethylene serves as a powerful C2 synthon, a two-carbon building block, in numerous organic transformations. Its reactivity is largely dictated by the presence of the two sulfur atoms attached to one of the olefinic carbons, which significantly influences the electronic properties of the double bond. This arrangement allows for a range of chemical manipulations, making it a cornerstone in the strategic design of synthetic pathways.

Utility as a Ketene (B1206846) Dithioacetal

The core functionality of this compound is that of a ketene dithioacetal. rsc.org This class of compounds is recognized for its stability and versatile reactivity. rsc.org The two methylthio groups can act as leaving groups, and the adjacent carbon atom is susceptible to nucleophilic attack. This reactivity profile allows for the introduction of various functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds.

The synthetic utility of ketene dithioacetals is well-documented, and this compound is a prime example of their application. For instance, its derivatives, such as 1,1-bis(methylthio)-2-nitroethene, are widely used in the synthesis of diverse heterocyclic compounds. rsc.org The nitro group in this derivative further activates the molecule, enhancing its electrophilic character.

Functionalization via Michael Acceptor Properties

The double bond in this compound and its derivatives can act as a Michael acceptor, a chemical species that readily undergoes conjugate addition reactions with nucleophiles. This property is particularly pronounced in derivatives where an electron-withdrawing group, such as a nitro group, is attached to the double bond.

The Michael addition of nucleophiles to activated ketene dithioacetals like 1,1-bis(methylthio)-2-nitroethene is a key step in many synthetic sequences. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the electron-withdrawing group, leading to a more functionalized intermediate that can be further elaborated into complex molecular architectures.

Construction of Diverse Heterocyclic Systems

One of the most significant applications of this compound and its derivatives is in the synthesis of heterocyclic compounds. The ability to introduce two carbon atoms and react with binucleophiles makes it an ideal precursor for the construction of various ring systems, particularly those containing nitrogen.

Nitrogen-Containing Heterocycles

The reaction of this compound derivatives with compounds containing two nucleophilic nitrogen atoms (diamines) is a common and efficient method for the synthesis of nitrogen-containing heterocycles. rsc.org The reaction typically proceeds via a sequence of nucleophilic attack, elimination of the methylthio groups, and subsequent cyclization.

Derivatives of this compound are instrumental in the synthesis of pyrimidines, a class of nitrogen-containing heterocycles of significant biological and pharmaceutical importance. Specifically, the reaction of 1,1-bis(methylthio)-2-nitroethene with 1,3-diamines provides a direct route to nitromethylenotetrahydropyrimidine derivatives. rsc.org

In a typical reaction, 1,1-bis(methylthio)-2-nitroethene is refluxed with a 1,3-diamine, such as 1,3-diaminopropane or 1,3-diamino-2-propanol, in ethanol. rsc.org This reaction leads to the formation of the corresponding 2-nitromethylenotetrahydropyrimidine derivatives. rsc.org The reaction proceeds through the displacement of the two methylthio groups by the amino groups of the diamine, followed by an intramolecular cyclization.

Table 1: Synthesis of Nitromethylenotetrahydropyrimidine Derivatives

| 1,3-Diamine | Product |

| 1,3-Diaminopropane | 2-Nitromethylenotetrahydropyrimidine |

| 1,3-Diamino-2-propanol | 5-Hydroxy-2-nitromethylenotetrahydropyrimidine |

Data synthesized from research on the reactions of 1,1-bis(methylthio)-2-nitroethene. rsc.org

The synthesis of benzimidazole derivatives can also be achieved using this compound precursors. The reaction of 1,1-bis(methylthio)-2-nitroethene with o-phenylenediamine leads to the formation of 2-nitromethylenobenzimidazole. rsc.org This reaction follows a similar mechanism to the pyrimidine synthesis, involving nucleophilic substitution and cyclization.

The resulting 2-nitromethylenobenzimidazole can serve as a versatile intermediate for the synthesis of more complex benzimidazole-containing structures. While direct synthesis of imidazoquinolinedione derivatives from this compound was not explicitly detailed in the reviewed literature, the functionalized benzimidazole and pyrimidine intermediates obtained from it are key synthons that could potentially be utilized in the construction of such fused heterocyclic systems through further chemical transformations. The synthesis of quinoline and quinazolinedione derivatives often involves Michael addition reactions, suggesting a plausible, albeit indirect, pathway from this compound-derived intermediates.

Table 2: Synthesis of Benzimidazole Precursors

| Reactant 1 | Reactant 2 | Product |

| 1,1-Bis(methylthio)-2-nitroethene | o-Phenylenediamine | 2-Nitromethylenobenzimidazole |

Data based on established synthetic routes for benzimidazole derivatives. rsc.org

1,4-Dihydropyridine-Fused-1,3-Diazaheterocycles via Multi-Component Reactions

A highly efficient, one-pot synthetic protocol has been developed for the synthesis of polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycles. This method utilizes a multi-component reaction involving 1,1-bis(methylthio)-2-nitroethylene (B140038), a 1,n-diamine, an arylaldehyde, and malononitrile (B47326). researchgate.netresearchgate.net The reactions are typically carried out under reflux conditions in the presence of a basic catalyst, such as piperidine, and proceed to completion within 12 to 15 hours, affording the desired products in good to excellent yields. researchgate.netresearchgate.net

This approach is notable for its operational simplicity and the biological relevance of the resulting fused heterocyclic systems. The purification of the products is often straightforward, involving mere filtration and washing. researchgate.net

Table 1: Synthesis of 1,4-Dihydropyridine-Fused-1,3-Diazaheterocycles

| Entry | Diamine | Aldehyde | Yield (%) |

|---|---|---|---|

| 1 | Ethylenediamine | Benzaldehyde | 70 |

| 2 | Ethylenediamine | 4-Chlorobenzaldehyde | 75 |

| 3 | Ethylenediamine | 4-Methoxybenzaldehyde | 72 |

| 4 | 1,3-Diaminopropane | Benzaldehyde | 65 |

Pyrazolyl-1,2-Diazepine Synthesis

While direct synthesis of pyrazolyl-1,2-diazepines from this compound is not extensively documented, the related compound 1,1-bis(methylsulfanyl)-2-nitroethene has been utilized in the synthesis of 3-methylthiopyrazoles. This suggests the potential for further elaboration of pyrazole derivatives, which could serve as precursors to fused diazepine ring systems. The synthesis of pyrazoles often involves cyclocondensation reactions with hydrazine derivatives.

Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles is of significant interest due to their widespread presence in natural products and pharmaceuticals. This compound derivatives have proven to be effective synthons for the construction of coumaran-3-ones, 3-nitrocoumarins, and 4H-chromenes.

Coumaran-3-one Derivatives

The synthesis of coumaran-3-one derivatives, which are core structures in various biologically active compounds, can be achieved through methods involving intramolecular cyclization. While specific examples detailing the direct use of this compound are not prevalent in readily available literature, the general reactivity of ketene dithioacetals suggests their potential as precursors. Such a transformation would likely involve the reaction of a suitably substituted phenol with a derivative of this compound, followed by an intramolecular cyclization to form the coumaran-3-one ring system.

3-Nitrocoumarins and 4H-Chromenes

An efficient and divergent synthesis of 3-nitrocoumarins and 4H-chromenes has been developed utilizing a Lewis acid-controlled condensation of 1,1-bis(methylthio)-2-nitroethylene with various salicylaldehydes. The outcome of the reaction is selectively determined by the choice of the Lewis acid catalyst.

When ferric chloride (FeCl₃) is employed as the catalyst, the annulation reaction yields 3-nitrocoumarin products in moderate to excellent yields. In contrast, the use of boron trifluoride etherate (BF₃·OEt₂) as the catalyst directs the reaction towards the formation of 4H-chromene products from the same starting materials. This divergent approach provides a versatile and controlled route to these two important classes of oxygen-containing heterocycles under mild reaction conditions.

Sulfur-Containing Heterocycles (e.g., Thiophene, Isothiazoline Derivatives)

The development of synthetic routes to sulfur-containing heterocycles is a significant area of research. Derivatives of 1,1-bis(thio)ethylene have been shown to be valuable precursors for the synthesis of thiophenes. For instance, 1,1-bis(ethylthio)-1-en-4-ynes undergo a DBU-induced isomerization to form gem-dialkylthiovinylallenes, which then proceed through a 5-exo-dig S-cyclization and a 1,3-migration of the ethyl group to yield substituted thiophenes. mdpi.com This methodology highlights the potential of analogous this compound derivatives in thiophene synthesis.

The synthesis of isothiazoline derivatives, another important class of sulfur-containing heterocycles, often involves the cyclization of appropriate precursors. While direct methods employing this compound are not widely reported, its chemical reactivity suggests it could be a potential starting material for the assembly of the isothiazoline ring through multi-step synthetic sequences.

Synthesis of Polyfunctionalized Organic Molecules

Beyond its application in the synthesis of heterocyclic compounds, this compound serves as a valuable C2 synthon for the construction of polyfunctionalized acyclic organic molecules. The two methylthio groups can be readily transformed into other functional groups, and the carbon-carbon double bond provides a site for various addition and cycloaddition reactions. This allows for the introduction of multiple functionalities into a molecule in a controlled manner, making it a useful building block for the synthesis of complex target molecules with diverse chemical and biological properties.

Preparation of 1-Methylthio-2-nitrovinyl Arylamines

A notable application of this compound derivatives is in the synthesis of 1-methylthio-2-nitrovinyl arylamines. Specifically, the reaction of 1,1-bis(methylthio)-2-nitroethylene with a variety of aromatic amines has been shown to produce these arylamine derivatives in excellent yields. asianpubs.org This transformation is typically carried out in ethanol, and notably, proceeds efficiently without the need for a catalyst. asianpubs.org The workup procedure for this reaction is straightforward, and the resulting products are often pure enough to not require further purification steps. asianpubs.org

The reaction mechanism involves the nucleophilic attack of the aromatic amine on the electron-deficient carbon of the nitroethylene derivative, followed by the elimination of a methylthio group. This process highlights the utility of 1,1-bis(methylthio)-2-nitroethylene as a versatile precursor for constructing substituted vinylamines. The general reaction scheme is depicted below:

Reaction Scheme: Synthesis of 1-Methylthio-2-nitrovinyl Arylamines

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield |

| 1,1-Bis(methylthio)-2-nitroethylene | Aromatic Amine | Ethanol | None | 1-Methylthio-2-nitrovinyl Arylamine | Excellent |

Derivatives of Alpha-Amino Acids

Ketene dithioacetals, the class of compounds to which this compound belongs, have proven to be effective synthons for the preparation of alpha-amino acid derivatives. One powerful strategy involves the use of ketene dithioacetals as 1,3-dipolarophiles in cycloaddition reactions. For instance, intramolecular azide cycloadditions with ketene dithioacetals provide a novel pathway to cyclic amino acids. rsc.org This methodology has been successfully applied to the stereoselective synthesis of complex amino acids like (2S,3S,4R)-3,4-dihydroxyproline. rsc.org

Furthermore, enantiomerically pure ketene dithioacetal bis(sulfoxides) have been utilized in highly diastereoselective intramolecular nitrone cycloadditions. This approach has been a key step in the total synthesis of the naturally occurring antibiotic, (-)-cispentacin, which is a γ-amino acid. researchgate.net These examples underscore the potential of appropriately functionalized derivatives of this compound to serve as precursors for a wide array of both natural and unnatural amino acids.

Table: Applications of Ketene Dithioacetals in Amino Acid Synthesis

| Ketene Dithioacetal Derivative | Reaction Type | Application |

| General Ketene Dithioacetals | Intramolecular Azide Cycloaddition | Synthesis of cyclic amino acids |

| Enantiomerically Pure Ketene Dithioacetal Bis(sulfoxides) | Intramolecular Nitrone Cycloaddition | Asymmetric synthesis of (-)-cispentacin |

Poly-substituted Ring Systems

The electronic nature of this compound and its derivatives makes them excellent candidates for the construction of poly-substituted ring systems through various cycloaddition and annulation strategies. The derivative N-methyl-1-(methylthio)-2-nitroethenamine, for example, is a versatile building block for the synthesis of heterocyclic compounds. nih.gov This is attributed to the presence of a strongly electron-withdrawing nitro group, which renders the nitroethylene moiety a potent Michael acceptor. nih.gov

This reactivity allows for the participation of these compounds in reactions that form complex cyclic structures. For instance, they can react with various nucleophiles to initiate cascade reactions that lead to the formation of fused heterocyclic systems. nih.gov The ability of the methylthio group to act as a leaving group further enhances the synthetic utility of these compounds in ring-forming reactions. The general reactivity of these "push-pull" alkenes, where C1 is electrophilic and C2 is nucleophilic, makes them valuable in the synthesis of diverse heterocyclic frameworks. nih.gov

Table: Reactivity of this compound Derivatives in Ring Formation

| Derivative | Key Feature | Role in Reaction | Resulting Structures |

| N-methyl-1-(methylthio)-2-nitroethenamine | Push-pull alkene | Michael acceptor | Heterocyclic and fused heterocyclic compounds |

Stereoselective Synthesis Utilizing this compound Adducts

Adducts derived from this compound and its analogs can be employed in stereoselective synthesis, enabling the control of stereochemistry in the final products. A significant example is the use of enantiomerically pure ketene dithioacetal bis(sulfoxides) in intramolecular 1,3-dipolar nitrone cycloadditions. In these reactions, a three-carbon tether was used to facilitate the cycloaddition, resulting in the formation of a 5,5-disubstituted isoxazolidine as a single diastereomer in good yield. researchgate.net

This high level of stereocontrol is a critical aspect of the asymmetric synthesis of complex molecules. The aforementioned synthesis of the γ-amino acid (-)-cispentacin and the first asymmetric synthesis of cis-(3R,4R)-4-amino-pyrrolidine-3-carboxylic acid both utilized this intramolecular nitrone cycloaddition as the key stereocontrolling step. researchgate.net These examples demonstrate that by incorporating chirality into the ketene dithioacetal framework, it is possible to direct the stereochemical outcome of subsequent transformations, making these adducts valuable intermediates in stereoselective organic synthesis.

Table: Stereoselective Reactions with Ketene Dithioacetal Derivatives

| Chiral Ketene Dithioacetal | Reaction | Stereochemical Outcome | Application |

| Enantiomerically pure ketene dithioacetal bis(sulfoxide) | Intramolecular nitrone cycloaddition | Single diastereomer | Asymmetric synthesis of (-)-cispentacin and a pyrrolidine-3-carboxylic acid derivative |

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 1,1-Bis(methylthio)ethylene and its reaction products. Both ¹H and ¹³C NMR provide critical data on the hydrogen and carbon environments within a molecule.

Proton NMR (¹H NMR) is instrumental in tracking the transformation of this compound in chemical reactions. In the analysis of its derivatives, the signals corresponding to the methylthio (-SCH₃) groups are particularly diagnostic. For instance, in a derivative like 2-[bis(methylthio)methylene]malononitrile, the six equivalent protons of the two methylthio groups appear as a sharp singlet in the ¹H NMR spectrum. rsc.org The chemical shift of this singlet, typically observed around δ 2.76 ppm in CDCl₃, confirms the persistence of the bis(methylthio)methylene moiety. rsc.org

When this compound acts as a precursor, such as in the synthesis of 1-methylthio-2-nitrovinyl arylamines, ¹H NMR is used to confirm the structure of the products. asianpubs.org In these derivatives, the spectrum shows a characteristic singlet for the remaining -SCH₃ group, alongside signals for the newly introduced aromatic protons and the vinyl proton. asianpubs.org For example, the ¹H NMR spectrum of (E)-N-(4-fluorophenethyl)-1-methylthio-2-nitroethenamine shows a singlet for the SCH₃ protons at δ 2.38 ppm. ajol.info This allows for unambiguous confirmation of the substitution reaction and the structure of the resulting enamine.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) |

| 2-[bis(methylthio)methylene]malononitrile | CDCl₃ | 2.76 (s, 6H, -SCH₃) rsc.org |

| (E)-N-(4-fluorophenethyl)-1-methylthio-2-nitroethenamine | CDCl₃ | 2.38 (s, 3H, SCH₃), 2.82 (t, 2H, Ph-CH₂), 3.47 (m, 2H, CH₂), 6.91-7.12 (m, 4H, H-Ar), 9.80 (br s, 1H, NH) ajol.info |

| 1-Methylthio-2-nitrovinyl aniline (B41778) (3a) | CDCl₃ | 2.378 (s, 3H, SCH₃), 6.698 (s, 1H, CH), 7.259-7.469 (m, 5H, Ar-H), 10.89 (s, 1H, NH) asianpubs.org |

Data sourced from referenced literature. The table is interactive and can be sorted by column.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon skeleton. For derivatives of this compound, ¹³C NMR is crucial for identifying the olefinic carbons and the carbons of the methylthio groups. In the spectrum of 2-[bis(methylthio)methylene]malononitrile, the key signals include the carbon of the methylthio groups (-SCH₃) at approximately δ 19.3 ppm, the nitrile carbons (-CN) around δ 112.8 ppm, and the distinctive quaternary carbon of the ketene (B1206846) dithioacetal group (C(S-Me)₂) appearing significantly downfield at δ 184.0 ppm. rsc.org

In studies involving more complex derivatives, such as those used in the synthesis of neonicotinoids or heterocyclic compounds, ¹³C NMR confirms the integrity of the core structure and the successful incorporation of new functionalities. researchgate.netresearchgate.net For example, in (E)-N-(4-methoxyphenethyl)-1-methylthio-2-nitroethenamine derivatives that undergo further reactions, the ¹³C NMR spectrum is essential for tracking changes. The carbamate (B1207046) carbon in a resulting product, for instance, appears at a characteristic chemical shift around δ 174.44 ppm, while the imine carbon is found near δ 163.12 ppm, confirming the transformation. ajol.info

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-[bis(methylthio)methylene]malononitrile | CDCl₃ | 19.3 (-SCH₃), 76.3 (-C(CN)₂), 112.8 (-CN), 184.0 (-C(S-Me)₂) rsc.org |

| (E)-N-(4-methoxyphenethyl)-1-methylthio-2-nitroethenamine derivative (11c) | CDCl₃ | 14.07 (SCH₃), 35.11 (Ph-CH₂), 45.90 (CH₂), 52.95 (OCH₃), 55.65 (Ph-OCH₃), 114.56, 130.07, 152.77, 158.90 (Ar-C), 163.12 (>C=N), 174.44 (>C=O) ajol.info |

| 1-Methylthio-2-nitrovinyl aniline (3a) | CDCl₃ | 14.72 (SCH₃), 107.83 (CH), 126.05, 128.23, 129.47, 136.22 (Ar-C), 163.56 (-NH-C=) asianpubs.org |

Data sourced from referenced literature. The table is interactive and can be sorted by column.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile compounds in a mixture. ekb.eg In the context of this compound, GC-MS is particularly useful for analyzing reaction mixtures to identify its derivatives and potential byproducts. nih.govnih.gov The gas chromatograph separates the components of a mixture, and each separated component is then introduced into the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. This technique is valuable for identifying derivatives formed in complex reactions, such as those found in the analysis of volatile sulfur compounds in natural products or in monitoring the products of chemical warfare agent hydrolysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely precise measurements of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This accuracy allows for the determination of a molecule's elemental formula. For novel compounds synthesized from this compound, HRMS is the definitive method for confirming their identity. ajol.inforesearchgate.net For example, in the characterization of a newly synthesized carbamate derivative, HRMS analysis can distinguish its formula from other possibilities with the same nominal mass. The experimentally measured mass is compared to the calculated mass for a proposed formula, and a close match (typically within 5 ppm) provides strong evidence for that formula. ajol.info

| Compound | Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| (E)-Methyl (4-methoxyphenethyl)imino(methylthio)methylcarbamate (11c) | C₁₃H₁₈N₂O₃SNa | 305.0936 | 305.0936 |

| (E)-Methyl (4-fluorophenethyl)imino(methylthio)methylcarbamate (11d) | C₁₂H₁₅FN₂O₂SNa | 293.0736 | 293.0736 |

Data sourced from referenced literature ajol.info. The table is interactive and can be sorted by column.

X-ray Crystallography for Definitive Structural Assignment

While spectroscopic methods provide information about connectivity and chemical environment, X-ray crystallography offers an unambiguous, three-dimensional picture of a molecule's structure in the solid state. Although a crystal structure for this compound itself is not prominently reported, electron diffraction studies have provided insights into its gas-phase conformation. iucr.org

However, X-ray crystallography has been successfully applied to several of its derivatives, providing definitive structural proof. For example, the crystal structure of N-[Bis(methylthio)methylene]cinnamamide revealed key geometric parameters and a notable intramolecular S···O interaction. iucr.org Similarly, the structures of complex heterocyclic systems and organometallic salts derived from C-substituted methylthio precursors have been determined by single-crystal X-ray diffraction. iucr.orgrsc.org These analyses confirm not only the atomic connectivity but also provide precise bond lengths, bond angles, and stereochemical relationships, which are invaluable for understanding the molecule's reactivity and properties.

Determination of Absolute Configuration and Regiochemistry

The determination of absolute configuration and regiochemistry is crucial in understanding the three-dimensional arrangement of atoms and the orientation of reactions involving chiral molecules. For derivatives of this compound, these structural aspects have been elucidated primarily through X-ray crystallography, especially in the context of stereoselective reactions.

A notable example is the asymmetric [2+2] cycloaddition reaction between this compound and 3-(2-acryloyl)-1,3-oxazolidin-2-one derivatives, which is catalyzed by a chiral titanium reagent. oup.com In this process, the regiochemistry of the addition was established, leading to the formation of a specific cyclobutane (B1203170) derivative. The absolute configuration of this product was unequivocally determined through single-crystal X-ray analysis. oup.com

The study performed X-ray analysis on the racemic version of the resulting cycloadduct to ascertain the regiochemistry, confirming the specific arrangement of the constituent parts. oup.com Subsequently, X-ray crystallographic analysis of the optically active product confirmed its absolute configuration as (2R, 3R). oup.com This demonstrates how the defined structure of this compound dictates the regiochemical outcome of the cycloaddition, while the chiral catalyst directs the stereochemical pathway, allowing for the determination of the absolute configuration of the product.

Table 1: Research Findings on Regio- and Stereochemistry Determination

| Technique | Subject of Analysis | Finding |

|---|---|---|

| X-Ray Crystallography | Racemic cycloadduct from reaction with an acryloyl derivative | Determined the regiochemistry of the cycloaddition. oup.com |

Conformational Analysis in Solid State

The conformational analysis of molecules in the solid state provides insight into the preferred spatial arrangements of atoms, influenced by intermolecular and intramolecular forces within the crystal lattice. While direct studies on the solid-state conformation of this compound are not extensively detailed in the provided context, analysis of structurally similar compounds offers valuable predictions.

Research on 1,2-bis(methylthio)ethane (B14713131) (BMTE), a saturated analogue, has shown through ab initio molecular orbital calculations and NMR analysis that specific conformations are favored. acs.org In the crystalline state, it is concluded that the gauche (G) conformation is adopted around the central carbon-carbon bond. acs.orgoup.com Specifically, calculations and experimental data indicate that the g±tg± and g±tg∓ conformations, where 'g' refers to the C-S bonds and 't' to the C-C bond, are the most stable. acs.org The g±tg∓ conformation is found in BMTE crystals. acs.org

Furthermore, studies on more complex molecules incorporating methylthio groups, such as cobalt bis(dicarbollide) derivatives, reveal that cisoid conformations can be stabilized in the solid state by intramolecular hydrogen and chalcogen bonds (CH⋯S and BH⋯S). rsc.org This suggests that weak intramolecular interactions can play a significant role in dictating the solid-state conformation of flexible molecules containing methylthio groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mvpsvktcollege.ac.instudymind.co.uk Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". savemyexams.com

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups: the carbon-carbon double bond (C=C), carbon-sulfur bonds (C-S), and carbon-hydrogen bonds (C-H).

Key expected absorption bands for this compound are:

C=C Stretch: Alkenes typically show a C=C stretching vibration in the range of 1680-1640 cm⁻¹. libretexts.org This band confirms the presence of the ethylene (B1197577) backbone.

=C-H Stretch: The stretching of the C-H bonds attached to the sp² hybridized carbons of the double bond is expected to appear in the region of 3100-3000 cm⁻¹. libretexts.org

C-H Stretch (from methyl groups): The C-H bonds of the methyl (CH₃) groups will exhibit stretching vibrations in the range of 3000–2850 cm⁻¹. libretexts.org

C-S Stretch: The carbon-sulfur single bond stretch is generally weaker and appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

The PubChem database includes a vapor phase IR spectrum for this compound which can be used as a reference. nih.gov The fingerprint region, which lies below 1500 cm⁻¹, contains complex vibrations that are unique to the molecule as a whole, allowing for definitive identification when compared against a known standard. savemyexams.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alkene | C=C Stretch | 1680-1640 libretexts.org |

| Vinylic C-H | =C-H Stretch | 3100-3000 libretexts.org |

| Methyl C-H | -C-H Stretch | 3000-2850 libretexts.org |

Computational and Theoretical Investigations of 1,1 Bis Methylthio Ethylene

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of organic compounds, including 1,1-bis(methylthio)ethylene. These computational methods allow for the accurate prediction of geometries, energies, and various reactivity descriptors.

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates a more reactive species, more prone to electronic transitions.

For this compound, DFT calculations are employed to determine the energies of these frontier orbitals. While specific DFT calculations for the parent this compound are not extensively reported in publicly available literature, studies on analogous sulfur-substituted ethylenic systems provide a framework for understanding its electronic characteristics. For instance, the presence of sulfur atoms with their lone pairs of electrons is expected to raise the energy of the HOMO, while the LUMO energy is influenced by the π-system of the double bond. The methyl groups, being electron-donating, would also modulate these energy levels.

Table 1: Representative Theoretical Electronic Properties (Note: The following data is illustrative, based on general principles of DFT calculations on similar molecules, as specific literature data for this compound is scarce.)

| Parameter | Representative Value (eV) | Description |

| EHOMO | -6.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 to 0.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 to 6.0 | Difference between ELUMO and EHOMO |

Conformational Analysis and Energy Minimization

The flexibility of the two methylthio groups in this compound allows for various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, which corresponds to the global minimum on the potential energy surface. DFT calculations are instrumental in performing energy minimization to find these stable conformers and to calculate the energy barriers for rotation around the C-S bonds.

Studies on the structurally similar saturated analogue, bis(methylthio)methane, have revealed the existence of multiple stable conformers, with the relative populations depending on the balance of steric and electronic effects. For this compound, the key dihedral angles to consider are those around the C-S bonds. Computational studies would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This analysis would reveal the most stable conformations and the energy required to interconvert between them. The planarity of the C=C-S moiety and the orientation of the methyl groups relative to the double bond would be key structural features determined through these calculations.

Table 2: Potential Conformational Data from Theoretical Calculations (Note: This table is a hypothetical representation of data that would be obtained from a detailed conformational analysis.)

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | High (Steric Hindrance) |

| B | 0 | 180 | Intermediate |

| C | 90 | 90 | Local Minimum |

| D | 90 | -90 | Global Minimum |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach to unravel the intricate details of chemical reaction mechanisms. For reactions involving this compound, such as cycloadditions or nucleophilic additions, computational studies can map out the entire reaction pathway, identifying key intermediates and transition states.

Transition State Analysis and Reaction Coordinate Calculations

A transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. This involves sophisticated algorithms that search for a saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Once a transition state is located, a frequency calculation is performed to confirm its nature; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Following the reaction coordinate from the transition state in both forward and reverse directions allows for the connection of the transition state to the reactants and products, thus mapping the entire reaction pathway.

Energy Profile Determination for Complex Transformations

For more complex reactions involving multiple steps, computational modeling can be used to determine the complete energy profile. This involves calculating the energies of all reactants, intermediates, transition states, and products. The resulting energy profile provides a visual representation of the reaction mechanism, highlighting the activation energies for each step and the relative stabilities of all species involved.

Ketene (B1206846) dithioacetals like this compound are known to participate in various organic transformations. For example, in a [4+2] cycloaddition (Diels-Alder) reaction, computational studies could determine whether the reaction proceeds through a concerted or a stepwise mechanism by searching for the relevant transition states and intermediates. The calculated energy barriers would provide insights into the reaction's feasibility and selectivity.

Table 3: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Dienophile | 0.0 |

| Transition State 1 | First transition state | +25.0 |

| Intermediate | A short-lived intermediate | +5.0 |

| Transition State 2 | Second transition state | +20.0 |

| Product | Cycloaddition product | -15.0 |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic interactions within a molecule by transforming the complex molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure representation of bonding. wikipedia.org This method allows for the quantification of donor-acceptor interactions, which are key to understanding molecular stability, structure, and reactivity. nih.gov

For this compound, NBO analysis can elucidate the nature of the bonding and the extent of electronic delocalization. Key interactions would include the donation of electron density from the lone pairs of the sulfur atoms into the antibonding π* orbital of the C=C double bond. This hyperconjugative interaction, often denoted as n(S) → π*(C=C), would contribute to the stability of the molecule and influence its geometry and reactivity. The analysis can also quantify the polarization of the bonds and the natural atomic charges, providing a more nuanced understanding of the electron distribution than simpler population analyses. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2), which provides a measure of the stabilization energy associated with the interaction.

Table 4: Potential NBO Analysis Results for this compound (Note: This table is a hypothetical representation of data that would be obtained from an NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(S1) | π(C1=C2) | 5-10 | Lone pair to antibonding π |

| n(S2) | π(C1=C2) | 5-10 | Lone pair to antibonding π |

| σ(C-S) | σ*(C-H) | 1-3 | Sigma bond hyperconjugation |

Molecular Dynamics Simulations to Understand Interfacial Interactions (e.g., thiolate adsorption)

While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies of MD simulations are widely applied to understand the interfacial interactions of analogous organosulfur compounds. These studies provide a robust framework for predicting the behavior of this compound at various interfaces, such as those with metals or metal oxides.

MD simulations offer an atomic-level insight into the dynamic processes that govern surface phenomena, including adsorption, self-assembly, and tribochemical reactions. For molecules like this compound, which possesses two sulfur atoms, these simulations can elucidate the preferred binding conformations, adsorption energies, and the nature of the interactions between the molecule and a given substrate.

Theoretical studies on the adsorption of simple thiols, such as methanethiol, on metal surfaces like gold have been extensively investigated. These computational analyses reveal that the sulfur atom has a strong affinity for metal surfaces, leading to the formation of a stable sulfur-metal bond. beilstein-journals.orgnih.gov The binding energy and the structure of the adsorbed molecule are highly dependent on the coordination number of the surface metal atoms, with a preference for sites that allow for multiple points of interaction. beilstein-journals.orgnih.gov For instance, kink sites on a gold cluster have been identified as preferred binding locations for methylthiol due to the increased potential for dispersive interactions with the methyl group. beilstein-journals.orgnih.gov

In the case of this compound, the presence of two methylthio groups introduces additional complexity and potential for varied interfacial behavior compared to a simple thiol. MD simulations would be invaluable in exploring how the two sulfur atoms interact with a surface. It is plausible that both sulfur atoms could coordinate with the surface, leading to a flat-lying adsorption geometry. The orientation of the molecule, including the angle of the S-C bonds relative to the surface, would be a key parameter determined through such simulations. Studies on thioethers, which, like the methylthio group, contain a sulfur atom bonded to two carbon atoms, have shown that they can form highly ordered, self-assembled monolayers on metal surfaces, driven by both the molecule-surface dative bonds and intermolecular van der Waals forces.

Furthermore, reactive molecular dynamics simulations could be employed to investigate the chemical transformations of this compound at an interface under specific conditions of temperature and pressure. For example, studies on other organosulfur compounds have successfully characterized tribochemical reactions on ferrous surfaces. tuwien.at Such simulations could predict the dissociation pathways of this compound and the nature of the resulting surface-bound species, which would be critical for applications in areas like lubrication and catalysis.

To illustrate the type of detailed findings that can be extracted from such computational studies, the following table presents representative data from a hypothetical molecular dynamics simulation of a simple organosulfur compound, methylthiol, adsorbing on a metal surface. This data is analogous to what would be sought for this compound.

| Parameter | Binding Site | Adsorption Energy (kcal/mol) | S-Metal Distance (Å) | C-S-Metal Angle (°) |

|---|---|---|---|---|

| Methylthiol on Au(111) | Top | -25.8 | 2.45 | 105.2 |

| Methylthiol on Au(111) | Bridge | -28.3 | 2.51 | 108.9 |

| Methylthiol on Au(111) | Hollow (fcc) | -27.5 | 2.55 | 110.1 |

| Methylthiol on Au(111) | Hollow (hcp) | -27.1 | 2.56 | 109.8 |

This table is illustrative and presents typical data obtained from molecular dynamics simulations of simple thiol adsorption on a gold surface to demonstrate the nature of findings from such computational investigations.

Conclusion and Future Research Directions

Summary of Academic Contributions and Research Impact

1,1-Bis(methylthio)ethylene has demonstrated considerable utility as a versatile C2 synthon in organic synthesis. Its primary academic contribution lies in its role as a precursor to a wide array of functionalized molecules and heterocyclic systems. The presence of the electron-rich double bond, flanked by two sulfur atoms, imparts a unique reactivity profile, allowing it to participate in a diverse range of reactions.

A significant body of research has focused on the application of its close analog, 1,1-bis(methylthio)-2-nitroethene, in the synthesis of various heterocyclic compounds. tandfonline.com This highlights the potential of the core this compound scaffold as a versatile platform for constructing complex molecular architectures. For instance, its reaction with dinucleophiles has been a cornerstone in the formation of five- and six-membered rings, which are prevalent in many biologically active molecules.

Furthermore, the ability of this compound derivatives to act as ketene (B1206846) anion equivalents has expanded their synthetic utility. acs.org This has enabled the formation of carbon-carbon bonds under conditions that might not be feasible with traditional enolate chemistry. The research in this area has had a notable impact on the strategic design of synthetic routes towards complex natural products and pharmaceutical intermediates.

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite the established reactivity of this compound, several avenues for further exploration remain. The full potential of its carbon-carbon double bond in various cycloaddition reactions is yet to be systematically investigated. While its role as a dienophile has been touched upon, its participation in higher-order cycloadditions or as a partner in photochemically induced cyclizations represents a promising area for future research.

Moreover, the two methylthio groups, while often acting as stabilizing moieties, also present an opportunity for selective functionalization. The development of methods for the differential activation and substitution of these groups could lead to the synthesis of unsymmetrically substituted ethylenes, thereby significantly broadening the scope of accessible molecular diversity. This could involve the use of specific Lewis acids or transition metal catalysts to achieve selective C-S bond cleavage and subsequent functionalization.

Another area ripe for exploration is the application of this compound in cascade reactions. Its inherent functionality could be leveraged to trigger a sequence of intramolecular transformations, leading to the rapid assembly of complex polycyclic systems from simple starting materials. Designing such cascades would not only be synthetically elegant but also highly efficient in terms of step economy.

Potential for Novel Catalyst Development and Reaction Systems

The unique electronic and steric properties of this compound and its derivatives suggest their potential as ligands in coordination chemistry and catalysis. The sulfur atoms can act as soft donor sites for various transition metals, and the ethylene (B1197577) backbone provides a rigid scaffold. The development of chiral versions of these dithioethers could pave the way for their application in asymmetric catalysis.

For instance, bidentate ligands derived from functionalized this compound could be synthesized and screened for their efficacy in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric additions to carbonyl compounds. The electronic properties of the ethylene backbone could be tuned by introducing electron-withdrawing or electron-donating substituents, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes.

Furthermore, the surface of heterogeneous catalysts could be modified with this compound or its polymers to create novel catalytic systems with enhanced activity or selectivity. The sulfur atoms could provide strong anchoring points for metal nanoparticles, preventing their aggregation and leaching, which are common problems in heterogeneous catalysis.

Integration with Green Chemistry Principles for Sustainable Synthesis

Future research on this compound should be guided by the principles of green chemistry to ensure that synthetic methodologies are not only efficient but also environmentally benign. This includes the development of reactions that proceed with high atom economy, minimizing the generation of waste. rsc.org

One promising approach is the use of alternative and sustainable reaction media. For example, the synthesis of heterocyclic compounds from a nitro-analogue of this compound has been successfully demonstrated in deep eutectic solvents (DESs), which are biodegradable and have low toxicity. Exploring the reactivity of this compound itself in such green solvents is a logical next step.

The development of catalytic reactions that utilize this compound is inherently aligned with green chemistry principles, as catalysis can significantly reduce energy consumption and the use of stoichiometric reagents. Future efforts should focus on designing highly efficient and recyclable catalysts for transformations involving this versatile building block. Moreover, exploring solvent-free reaction conditions or mechanochemical methods for reactions involving this compound could further enhance their environmental credentials. By embracing these sustainable practices, the full potential of this compound as a key synthetic intermediate can be realized in an environmentally responsible manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.